Bis[4-(trifluoromethyl)phenyl]phosphinic chloride
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Overview
Description
Bis[4-(trifluoromethyl)phenyl]phosphinic chloride is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a phosphinic chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(trifluoromethyl)phenyl]phosphinic chloride typically involves the reaction of 4-(trifluoromethyl)phenyl derivatives with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 C}_6\text{H}_4\text{CF}_3\text{ + PCl}_3 \rightarrow \text{(C}_6\text{H}_4\text{CF}_3\text{)}_2\text{PCl} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(trifluoromethyl)phenyl]phosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphinic chloride group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphinamides, while oxidation reactions produce phosphine oxides.
Scientific Research Applications
Bis[4-(trifluoromethyl)phenyl]phosphinic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is explored for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of Bis[4-(trifluoromethyl)phenyl]phosphinic chloride involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl groups enhances its electrophilic character, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)phosphinous chloride
- Bis(4-(trifluoromethyl)phenyl)phosphine oxide
- Phosphinic chloride, bis[4-(trifluoromethyl)phenyl]-
Uniqueness
Bis[4-(trifluoromethyl)phenyl]phosphinic chloride is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic reagents and in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-[chloro-[4-(trifluoromethyl)phenyl]phosphoryl]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF6OP/c15-23(22,11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJZJICXCAWWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF6OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90839508 |
Source
|
Record name | Bis[4-(trifluoromethyl)phenyl]phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90839508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820253-13-2 |
Source
|
Record name | Bis[4-(trifluoromethyl)phenyl]phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90839508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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